molecular formula C28H32N2O6S4 B12399455 Alintegimod CAS No. 1378535-08-0

Alintegimod

Cat. No.: B12399455
CAS No.: 1378535-08-0
M. Wt: 620.8 g/mol
InChI Key: PSBCCRKKPBQYJK-UHFFFAOYSA-N
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Description

Alintegimod, also known as 7HP349, is a small molecule drug developed by 7 Hills Pharma LLC. It is an integrin activator that targets integrins such as α4β1 and ITGAL&ITGB2. This compound is currently under investigation for its potential to enhance the effectiveness of cancer immunotherapies and infectious disease vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alintegimod involves multiple steps, including the formation of organic heterocyclic compounds. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated as a softgel capsule for oral administration .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in public sources. The compound is produced by 7 Hills Pharma LLC and is currently in clinical development stages .

Chemical Reactions Analysis

Types of Reactions

Alintegimod undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the exact products is not publicly available .

Scientific Research Applications

Alintegimod has a wide range of scientific research applications, including:

Mechanism of Action

Alintegimod exerts its effects by selectively activating integrins such as LFA-1 and VLA-4. These integrins play a crucial role in stabilizing cell-cell interactions required for effective immune responses. By activating these integrins, this compound enhances antigen-specific immune responses and improves the effectiveness of immune checkpoint inhibitors and vaccines .

Comparison with Similar Compounds

Similar Compounds

    Pembrolizumab (KEYTRUDA®): An immune checkpoint inhibitor used in cancer treatment.

    Nivolumab (OPDIVO®): Another immune checkpoint inhibitor used in cancer treatment.

Uniqueness of Alintegimod

This compound is unique in its mechanism of action as an integrin activator, which distinguishes it from other immune checkpoint inhibitors. While pembrolizumab and nivolumab target immune checkpoints, this compound enhances integrin-mediated cell adhesion, providing a novel approach to overcoming resistance to immunotherapies .

Properties

CAS No.

1378535-08-0

Molecular Formula

C28H32N2O6S4

Molecular Weight

620.8 g/mol

IUPAC Name

2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate

InChI

InChI=1S/C28H32N2O6S4/c31-27(29(19-23-5-1-15-37-23)20-24-6-2-16-38-24)35-13-11-33-9-10-34-12-14-36-28(32)30(21-25-7-3-17-39-25)22-26-8-4-18-40-26/h1-8,15-18H,9-14,19-22H2

InChI Key

PSBCCRKKPBQYJK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN(CC2=CC=CS2)C(=O)OCCOCCOCCOC(=O)N(CC3=CC=CS3)CC4=CC=CS4

Origin of Product

United States

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